REACTION_CXSMILES
|
O.O.[C:3]1([CH3:15])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[S:11]([OH:14])(=[O:13])=[O:12]>C(OCC)(=O)C>[C:3]1([CH3:15])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[S:11]([OH:14])(=[O:13])=[O:12] |f:0.1.2|
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Name
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pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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O.O.C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
|
Name
|
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
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Quantity
|
5.93 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The deposited crystals were collected by filtration
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Type
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WASH
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Details
|
washed with ethyl acetate
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.39 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 348.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |